

Leucettamol A: Application Notes and Protocols for Patch-Clamp Electrophysiology

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Compound of Interest

Compound Name: *Leucettamol A*

Cat. No.: *B1242856*

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Introduction

Leucettamol A, a bifunctionalized sphingoid-like compound isolated from the marine sponge *Leucetta* sp., has been identified as a modulator of Transient Receptor Potential (TRP) channels. Specifically, it functions as a non-electrophilic activator of the TRPA1 ion channel and a potent inhibitor of the TRPM8 ion channel.^{[1][2][3]} These channels are critical in sensory perception, including pain and temperature, making **Leucettamol A** a compound of interest for further investigation in drug development for analgesia and other sensory-related disorders.

This document provides detailed application notes and protocols for the characterization of **Leucettamol A**'s effects on TRPA1 and TRPM8 channels using patch-clamp electrophysiology.

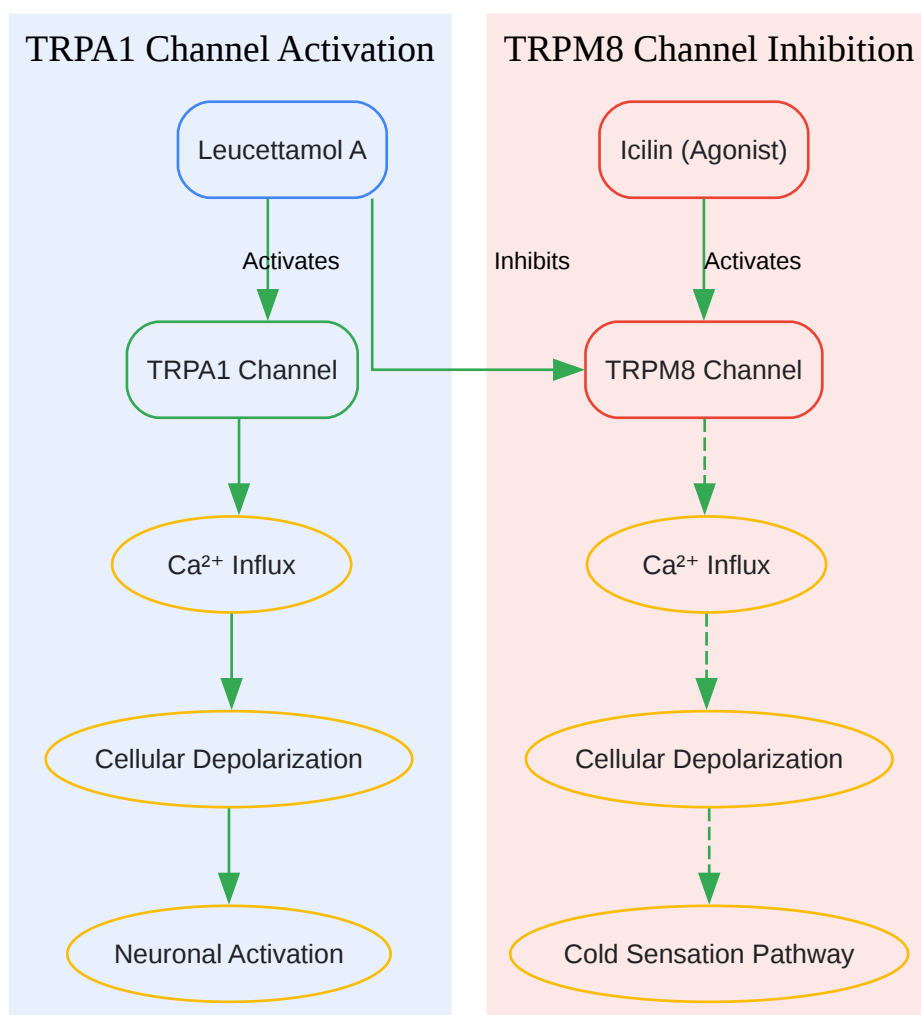
Data Presentation: Quantitative Analysis of Leucettamol A Activity

The following table summarizes the quantitative data on the efficacy and potency of **Leucettamol A** on rat TRPA1 and TRPM8 channels expressed in HEK-293 cells, as determined by fluorometric assays.^{[2][4]}

Compound	Target Channel	Assay Type	Parameter	Value (μM)	Efficacy (% of Control Agonist)
Leucettamol A	rat TRPA1	Activation	EC50	3.1	98
Leucettamol A	rat TRPM8	Inhibition (of icilin)	IC50	1.8	N/A

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action of Leucettamol A



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